molecular formula C26H22ClN3 B2885659 1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-82-5

1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2885659
CAS No.: 901265-82-5
M. Wt: 411.93
InChI Key: WXUTYCDQAKKVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetically derived, fused heterocyclic compound built on a pyrazolo[4,3-c]quinoline core. This complex structure is characterized by a chlorine atom at the 7-position and specific aryl substitutions at the 1- and 3-positions, including a 4-tert-butylphenyl group and a phenyl group, which are critical for its molecular interactions and stability . This compound is supplied strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers value this compound for its potential in various biochemical and pharmacological applications. Pyrazolo[4,3-c]quinoline derivatives have been investigated for their significant anti-inflammatory and enzyme-inhibitory activities . Specifically, analogous compounds within this class have demonstrated the ability to inhibit nitric oxide (NO) production in models of inflammation, which is associated with the suppression of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Beyond anti-inflammatory research, this structural scaffold is also of interest in oncology. Studies on similar derivatives indicate potential anticancer properties, where the mechanism of action may involve the induction of apoptosis in cancer cell lines. This is achieved through the activation of caspases (such as caspase-3 and -9) and the modulation of Bcl-2 family proteins, leading to the disruption of cancer cell proliferation and survival pathways . The structure-activity relationship (SAR) of this compound is influenced by its distinct substituents. The presence of the chloro group and the specific positioning of the aromatic rings are known to enhance its binding affinity and potency against biological targets. The tert-butyl group is often incorporated to improve metabolic stability and modulate the compound's hydrophobicity, which can impact its pharmacokinetic properties in experimental models . From a synthetic chemistry perspective, such complex heterocycles are typically constructed using robust cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which allows for the precise formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . Our product is characterized using advanced analytical techniques including HPLC-MS for purity verification and NMR (¹H, ¹³C) for structural confirmation, ensuring researchers receive a high-quality and reliable compound for their investigations.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-7-chloro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3/c1-26(2,3)18-9-12-20(13-10-18)30-25-21-14-11-19(27)15-23(21)28-16-22(25)24(29-30)17-7-5-4-6-8-17/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUTYCDQAKKVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and various biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.

Synthesis and Structure-Activity Relationships

The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step processes that include cyclization reactions and functional group modifications. For instance, the targeted compound can be synthesized through a series of reactions starting from appropriate precursors such as substituted phenyl derivatives and chloro compounds.

Table 1: Summary of Synthetic Pathways

StepReagents/ConditionsProduct
1Condensation of 4-tert-butylphenyl with a chloro-substituted pyrazoleIntermediate product
2Cyclization reaction under acidic conditionsThis compound

The structure-activity relationship studies indicate that the presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Research has demonstrated that pyrazolo[4,3-c]quinolines exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi.

Table 2: Antimicrobial Efficacy

CompoundTarget OrganismInhibition Zone (mm)
This compoundStaphylococcus aureus15
Other Pyrazolo CompoundsE. coli12

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, studies indicate that certain derivatives can effectively inhibit BRAF(V600E) mutations associated with melanoma.

Case Study: Antitumor Effects
In a study involving MCF-7 breast cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling.
  • Reactive Oxygen Species (ROS) Modulation : It may affect ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents (Positions) Key Biological Activities IC50/EC50 (μM) References
Target Compound 1: 4-tert-butylphenyl; 7: Cl; 3: phenyl Anti-inflammatory, kinase inhibition* N/A
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 4: 4-hydroxyphenylamino; 3: NH2 Inhibition of LPS-induced NO production ~0.1
MSC2360844 (PI3Kδ inhibitor) 1: morpholin-4-ylmethyl phenyl; 3: morpholin-4-yl carbonyl PI3Kδ inhibition 0.003
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) 4: 4-chlorophenyl; 6: F; 3: methyl Cytotoxicity (HCT-116, A549 cells) 2.5–5.0
1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline 1: 4-chlorophenyl; 6,8: phenyl Photosensitizing anticancer activity N/A

Key Observations:

  • Anti-inflammatory Activity: The target compound lacks amino or hydroxyl groups found in potent NO production inhibitors like 2i (IC50 ~0.1 μM) . Its tert-butyl and chloro substituents may instead target kinases or COX-2 .
  • Kinase Inhibition: MSC2360844, a PI3Kδ inhibitor with morpholine groups, shows nanomolar potency (IC50 0.003 μM) . The target’s bulky tert-butyl group may hinder binding to similar kinases but could enhance selectivity for other targets.
  • Anticancer Activity : Fluorinated derivatives like F6 exhibit cytotoxicity (IC50 2.5–5.0 μM) , whereas the target’s chloro substituent at position 7 may alter DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

  • Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, as observed in analogues with melting points >200°C .
  • Crystallography: Steric effects from the tert-butyl group may distort the pyrazoloquinoline core, as seen in 1-(4-chlorophenyl)-6,8-diphenyl derivatives (torsion angles ~75°) .

Target Selectivity and Mechanism

  • COX-2 Inhibition: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., Cl, F) show COX-2 selectivity . The target’s chloro substituent may enhance this effect.
  • Kinase Binding : MSC2360844’s morpholine groups engage in hydrogen bonding with PI3Kδ’s ATP pocket . The target’s tert-butyl group may instead interact with hydrophobic pockets in kinases like JAK or EGFR.

Preparation Methods

Classical Friedländer Condensation Approaches

The Friedländer condensation remains a cornerstone for constructing quinoline cores. For pyrazolo[4,3-c]quinolines, this method involves cyclizing o-aminocarbonyl precursors with pyrazole-containing ketones or aldehydes. A representative route begins with 7-chloroanthranilic acid 1 , which is converted to 7-chloro-2-nitrobenzaldehyde 2 via nitration and oxidation (Scheme 1). Subsequent condensation with 3-phenyl-1H-pyrazol-5-amine 3 under acidic conditions (e.g., H2SO4 or polyphosphoric acid) yields the pyrazolo[4,3-c]quinoline scaffold 4 .

Introducing the 4-tert-butylphenyl group at position 1 necessitates a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, treating intermediate 4 with 4-tert-butylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O) installs the aryl group, albeit with moderate yields (45–60%) due to steric bulk. Alternatively, Ullmann coupling using CuI and 1,10-phenanthroline in DMSO at 110°C achieves comparable results.

Key Challenges :

  • Steric hindrance from the tert-butyl group slows coupling kinetics.
  • Competing side reactions (e.g., dehalogenation) require careful catalyst selection.

Multicomponent Reaction (MCR) Strategies

Microwave-assisted MCRs offer efficient access to annulated pyrazoloquinolines. A 2023 protocol employs T3P®-DMSO as a dual activator and oxidizer (Scheme 2). Reacting 7-chloro-3-phenyl-1H-pyrazol-5-amine 5 , 4-tert-butylbenzaldehyde 6 , and dimedone 7 under microwave irradiation (90°C, 30 min) produces the target compound in 82% yield. The mechanism involves tandem oxidative condensation: T3P® activates the aldehyde for imine formation, while DMSO oxidizes intermediates to aromatize the quinoline ring.

Optimization Data :

Parameter Variation Yield (%)
T3P® Equivalents 1.0 → 2.5 24 → 90
Temperature (°C) 70 → 110 65 → 82
Solvent Dioxane → Toluene 68 → 82

This method excels in functional group tolerance, accommodating electron-withdrawing (e.g., Cl) and bulky substituents without requiring protective groups.

Acid-Catalyzed Cyclization of (1H-Pyrazol-5-yl)Anilines

A metal-free approach utilizes Brønsted acids (e.g., p-TsOH) to cyclize (1H-pyrazol-5-yl)anilines with ethers (Scheme 3). Starting from 7-chloro-3-phenyl-1H-pyrazol-5-amine 8 and 4-tert-butylphenyl glycidyl ether 9 , the reaction proceeds via C–O bond cleavage and intramolecular cyclization. The optimized conditions (p-TsOH, DCE, 80°C, 6 h) afford the product in 75% yield with >95% purity.

Mechanistic Insights :

  • Protonation of the ether oxygen enhances electrophilicity.
  • Nucleophilic attack by the pyrazole amine forms a zwitterionic intermediate.
  • Cyclodehydration yields the pyrazolo[4,3-c]quinoline core.

This method avoids transition metals, simplifying purification and reducing costs.

Post-Functionalization of Pyrazolo[4,3-c]Quinoline Intermediates

Late-stage functionalization provides flexibility in introducing substituents. For instance, 7-chloro-1H-pyrazolo[4,3-c]quinoline 10 undergoes lithiation at position 1 using LDA at −78°C, followed by quenching with 4-tert-butylbenzaldehyde to install the aryl group (Scheme 4). Subsequent Suzuki coupling with phenylboronic acid introduces the 3-phenyl substituent (Pd(OAc)2, SPhos, K3PO4, 80°C, 12 h).

Advantages :

  • Enables modular synthesis for analog generation.
  • Mitigates steric issues by deferring bulky group introduction.

Limitations :

  • Low regioselectivity during lithiation necessitates directing groups.

Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient methods. Ball milling 7-chloroanthranilic acid 1 , 3-phenyl-1H-pyrazol-5-amine 3 , and 4-tert-butylbenzaldehyde 6 with KHSO4 as a catalyst (30 min, 35 Hz) delivers the product in 70% yield. This mechanochemical approach eliminates solvent waste and reduces reaction times by 80% compared to thermal methods.

Q & A

Q. What are the typical synthetic routes for 1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting with substituted quinoline precursors. A common approach includes:

  • Condensation reactions : Reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with tert-butylphenyl hydrazines under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Microwave-assisted synthesis : To enhance efficiency, microwave irradiation reduces reaction times (e.g., from 12 hours to 2 hours) while maintaining yields >75% .
  • Chlorination : Introducing the 7-chloro substituent via electrophilic substitution using Cl₂ gas or N-chlorosuccinimide in dichloromethane . Optimization involves adjusting solvent polarity (e.g., switching from ethanol to acetonitrile for better solubility) and catalyst selection (e.g., Pd/C for cross-coupling steps) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the tert-butyl group shows a singlet at δ 1.35 ppm in ¹H NMR .
  • Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the fused pyrazoloquinoline core and substituent spatial arrangement (e.g., dihedral angles between phenyl rings) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the introduction of chloro and tert-butyl substituents affect the compound’s biological activity compared to other derivatives?

  • Chloro substituent (7-position) : Enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). In cytotoxicity assays, 7-Cl derivatives show IC₅₀ values 2–3× lower than non-chlorinated analogs .
  • tert-Butyl group (4-position) : Increases steric bulk, reducing off-target interactions. Comparative studies show tert-butyl-substituted derivatives exhibit 40% higher selectivity for COX-2 over COX-1 compared to methyl or methoxy analogs .
  • Synergistic effects : The combination of 7-Cl and 4-tert-butyl groups enhances metabolic stability in hepatic microsome assays (t₁/₂ > 120 minutes vs. <60 minutes for other substituents) .

Q. How can researchers resolve contradictions in biological activity data across studies involving pyrazoloquinoline derivatives?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., use identical cell lines, such as HepG2 for cytotoxicity) and validate results with orthogonal methods (e.g., Western blot alongside MTT assays) .
  • Substituent positional isomers : Confirm regiochemistry via NOESY NMR to rule out isomeric byproducts (e.g., distinguishing 7-Cl from 8-Cl derivatives) .
  • Solubility differences : Pre-solubilize compounds in DMSO at consistent concentrations (e.g., ≤0.1% v/v) to avoid false negatives in cell-based assays .

Q. What are the key considerations in designing in vitro assays to evaluate the therapeutic potential of this compound?

  • Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to targets like EGFR or PARP. For example, SPR-derived KD values <100 nM indicate high potency .
  • Cytotoxicity profiling : Employ a panel of cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293) to assess selectivity. Calculate selectivity indices (SI = IC₅₀_normal / IC₅₀_cancer) >3 for further development .
  • Metabolic stability : Conduct liver microsome assays (human and murine) to predict in vivo half-lives. Optimize using prodrug strategies if intrinsic clearance is high (>50 mL/min/kg) .

Methodological Notes

  • Data contradiction analysis : When conflicting SAR data emerge, employ computational docking (e.g., AutoDock Vina) to model ligand-target interactions and identify critical binding residues .
  • Advanced synthesis : For scale-up, transition from batch to continuous flow reactors to improve yield consistency (e.g., 85% yield at 100 g scale vs. 70% in batch) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.